2-Ethoxy-4-phenyl-1,3-dioxolane

Description

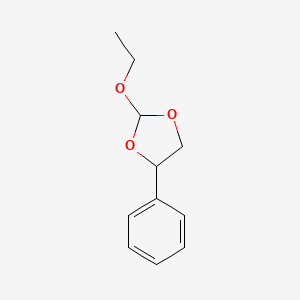

2-Ethoxy-4-phenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by an ethoxy group at the 2-position and a phenyl group at the 4-position of the dioxolane ring.

1,3-Dioxolanes are five-membered cyclic acetals or ketals known for their stability under mild conditions, making them valuable in organic synthesis, polymer chemistry, and flavor/fragrance applications . Substituents like ethoxy and phenyl groups influence electronic, steric, and solubility properties, which dictate reactivity, thermal stability, and industrial utility.

Properties

CAS No. |

61562-06-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-ethoxy-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O3/c1-2-12-11-13-8-10(14-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

ZBENBNAFCBSCRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1OCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

2-Ethoxy-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Ethoxy-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-phenyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the dioxolane ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key dioxolane derivatives and their properties:

Reactivity and Stability

- Oxidative Stability: 2-Phenyl-1,3-dioxolane remains intact under strong oxidizing conditions (K₂Cr₂O₇ without AlCl₃) , whereas 2-methyl-1,3-dioxolane degrades into volatiles like acetaldehyde in PET materials .

- Hydrolysis Mechanisms : 2-Methyl-1,3-dioxolane undergoes hydrolysis via the A-1 mechanism, while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 pathway. Solvent effects are nearly identical for both, suggesting substituent position (e.g., methylene vs. methyl) minimally impacts solvation .

Polymerization Behavior

- Cationic Polymerization : 4-Methylene-1,3-dioxolane derivatives (e.g., 2-(dimethoxyphenyl)-4-MDO) polymerize via ring-opening and cyclization reactions. The ethoxy group in this compound may sterically hinder polymerization compared to methylene-containing analogs .

- Copolymerization : 2-Methylene-4-phenyl-1,3-dioxolane copolymerizes with methyl methacrylate (MMA), yielding narrow molecular weight distributions (MWD) at ≥20% acetal content . Ethoxy-substituted derivatives might exhibit similar behavior but require tailored catalysts.

Thermodynamic and Physical Properties

- Group Contribution Analysis : Substituted dioxolanes like 2,2-diisopropyl-1,3-dioxolane show deviations in enthalpy of formation due to steric effects . Ethoxy and phenyl substituents likely introduce greater steric bulk, impacting thermodynamic stability.

- Flavor Applications : 4-Methyl-2-pentyl-1,3-dioxolane exhibits a fruity, pear-like odor , while 4-methyl-2-phenyl-1,3-dioxolane has an almond-like scent . Ethoxy groups may alter volatility and aroma profiles.

Key Research Findings

Catalytic Protection: Sulfamic acid-functionalized nanoparticles stabilize 2-phenyl-1,3-dioxolane derivatives, with energy differences between stable/unstable forms up to 3.5 kcal/mol .

Market Trends : Alkyl-substituted dioxolanes like 2-ethyl-2-methyl-1,3-dioxolane are prioritized for low-cost solvent production , whereas aryl-substituted analogs find niche use in flavors and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.